2-苯乙基葡萄糖醛酸

描述

Synthesis Analysis

The synthesis of 2-Phenethyl Glucuronide involves the conjugation of phenethyl derivatives with glucuronic acid. A specific example includes the synthesis of β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol, using methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate as a glucuronyl donor and boron trifluoride diethyl ether complex as a Lewis acid catalyst (Kanamori et al., 2017).

Molecular Structure Analysis

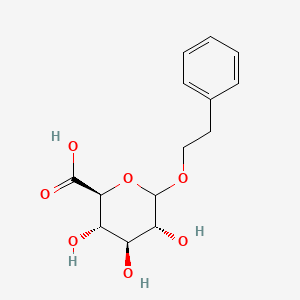

The molecular structure of glucuronides, including 2-Phenethyl Glucuronide, is characterized by the conjugation of glucuronic acid to phenethylamine derivatives. The spectral data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS), provide insights into the molecular configuration and functional groups present in these compounds (Shu & Lawrence, 1994).

Chemical Reactions and Properties

Glucuronides, including 2-Phenethyl Glucuronide, undergo various chemical reactions, such as oxidation and conjugation, which are fundamental to their role in detoxification processes. The enzymatic synthesis of glucuronides and their detection methodologies are critical for understanding their chemical properties and biological reactivity (Stachulski & Meng, 2013).

Physical Properties Analysis

The physical properties of 2-Phenethyl Glucuronide, such as solubility, melting point, and hydrophilicity, are influenced by the glucuronic acid moiety, which increases water solubility and facilitates the excretion of these compounds from the body. The hydrophilic nature of glucuronides plays a significant role in their function as detoxifying agents.

Chemical Properties Analysis

The chemical properties of 2-Phenethyl Glucuronide are defined by its reactivity and stability under physiological conditions. Glucuronides are typically considered detoxification products because they are less active biologically or chemically than their parent compounds and are excreted rapidly. However, some glucuronides may have pharmacological activity or contribute to the toxicity of their parent compounds (Ritter, 2000).

科学研究应用

药物化学

2-苯乙胺基团,包括2-苯乙基葡萄糖醛酸,广泛存在于自然界中,从简单的开链结构到更复杂的多环分子排列 {svg_1}. 该基团在药物化学中起着核心作用,其衍生物是关键的治疗靶点 {svg_2}.

神经传递

这种基团的重要性最好用内源性儿茶酚胺多巴胺、去甲肾上腺素和肾上腺素来体现,它们在多巴胺能神经元中起着至关重要的作用,影响着自愿运动、压力或情绪 {svg_3}.

天然生物碱

一些天然生物碱,如吗啡、(S)-延胡索碱或小檗碱,含有2-苯乙胺单元,形成了更复杂的环状骨架,这些骨架源于其天然生物合成途径 {svg_4}.

娱乐性使用

除了它们突出的治疗应用之外,还值得一提的是,许多包含2-苯乙胺基团的生物碱被用作娱乐性药物 {svg_5}. 这些“设计药物”会导致与药物滥用相关的疾病 {svg_6}.

解毒

葡萄糖醛酸,包括2-苯乙基葡萄糖醛酸,是第二阶段异生物质代谢物最重要的类别,通常起着解毒作用 {svg_7}.

前药

葡萄糖醛酸前药的使用,特别是为了减轻抗癌剂的细胞毒性,已显著增加 {svg_8}. 这包括羧酸的O-酰基葡萄糖醛酸代谢物 {svg_9}.

未来方向

The future directions of research on 2-Phenethyl Glucuronide could involve further exploration of its therapeutic potential. The 2-phenethylamine motif, which is a key component of 2-Phenethyl Glucuronide, presents a vast therapeutic chemical space . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

作用机制

Target of Action

2-Phenethyl Glucuronide is a derivative of 2-Phenethylamine, which is known to interact with various targets including adrenoceptors, dopamine receptors, and monoamine oxidase (MAO) . .

Mode of Action

Its parent compound, 2-phenethylamine, is known to interact with its targets, leading to various physiological effects

Biochemical Pathways

For instance, it is synthesized via the Shikimate pathway in yeast, which involves the conversion of phosphoenolpyruvate and erythrose-4-phosphate to shikimate, which is then converted to phenylpyruvate .

Pharmacokinetics

Glucuronides, in general, are known to be important in phase ii metabolism, which involves the conjugation of substances for easier excretion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenethyl Glucuronide would likely be influenced by this metabolic role.

Result of Action

Glucuronides are typically involved in detoxification processes, aiding in the excretion of substances from the body .

Action Environment

The action of 2-Phenethyl Glucuronide, like other glucuronides, can be influenced by various environmental factors. For instance, the activity of the enzymes involved in glucuronidation can be affected by factors such as pH and temperature . .

属性

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c15-9-10(16)12(13(18)19)21-14(11(9)17)20-7-6-8-4-2-1-3-5-8/h1-5,9-12,14-17H,6-7H2,(H,18,19)/t9-,10-,11+,12-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLLXLCNONZRH-ZAOAHOKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。